
Tenivastatin calcium
Übersicht
Beschreibung
Tenivastatin-Calcium ist eine pharmakologisch aktive Verbindung, die für ihre potente inhibitorische Wirkung auf 3-Hydroxy-3-methylglutaryl-Coenzym-A-Reduktase (HMG-CoA-Reduktase) bekannt ist. Dieses Enzym spielt eine entscheidende Rolle bei der Biosynthese von Cholesterin. Tenivastatin-Calcium wird in erster Linie aufgrund seiner cholesterinsenkenden Eigenschaften eingesetzt, was es zu einem wertvollen Mittel bei der Behandlung von Hyperlipidämie und damit verbundenen Herz-Kreislauf-Erkrankungen macht .
Wissenschaftliche Forschungsanwendungen
Tenivastatin-Calcium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Industrie: Es wird in der pharmazeutischen Industrie zur Entwicklung von cholesterinsenkenden Medikamenten verwendet.
Wirkmechanismus
Tenivastatin-Calcium übt seine Wirkung aus, indem es die HMG-CoA-Reduktase hemmt, das Enzym, das für die Umwandlung von HMG-CoA in Mevalonat, einen Vorläufer von Cholesterin, verantwortlich ist. Durch die Hemmung dieses Enzyms reduziert Tenivastatin-Calcium effektiv die Cholesterinsynthese in der Leber. Dies führt zu einer verstärkten Aufnahme von Low-Density-Lipoprotein (LDL)-Cholesterin aus dem Blutkreislauf, wodurch der Gesamtcholesterinspiegel gesenkt wird .
Safety and Hazards
Wirkmechanismus
Target of Action
Tenivastatin Calcium is a potent reversible inhibitor of HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces cholesterol synthesis .
Mode of Action
This compound interacts with its target, the HMG-CoA reductase, by binding to the active site of the enzyme. This interaction inhibits the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol synthesis . As a result, the level of cholesterol in the body decreases.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mevalonate pathway. By inhibiting HMG-CoA reductase, this compound prevents the conversion of HMG-CoA to mevalonate. This leads to a decrease in cholesterol synthesis and an increase in the number of low-density lipoprotein (LDL) receptors on cell membranes of liver and extrahepatic tissues . The increase in LDL receptors enhances the uptake and clearance of LDL from the bloodstream, further reducing the level of cholesterol.
Result of Action
The molecular effect of this compound’s action is the inhibition of the HMG-CoA reductase enzyme, leading to a decrease in cholesterol synthesis . On a cellular level, this results in an increase in the number of LDL receptors on cell membranes, enhancing the uptake and clearance of LDL cholesterol from the bloodstream .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, diet and lifestyle modifications can affect the drug’s efficacy. A diet high in cholesterol can counteract the cholesterol-lowering effect of the drug. Similarly, certain environmental pollutants have been linked to cardiovascular diseases, which may influence the therapeutic efficacy of this compound . Furthermore, drug interactions can also impact the drug’s action. For example, co-administration with other drugs metabolized by the same liver enzymes could potentially alter the metabolism and efficacy of this compound .
Biochemische Analyse
Biochemical Properties
Tenivastatin calcium plays a significant role in biochemical reactions by inhibiting HMG-CoA reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor in the cholesterol biosynthesis pathway. By inhibiting HMGCR, this compound reduces cholesterol synthesis and increases the number of low-density lipoprotein (LDL) receptors on cell membranes, enhancing the clearance of LDL from the bloodstream . The interaction between this compound and HMGCR is reversible and involves binding to the enzyme’s active site, preventing substrate access and subsequent cholesterol production .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In hepatocytes, this compound upregulates LDL receptor expression, leading to increased LDL uptake and reduced plasma cholesterol levels . Additionally, it has been shown to impact endothelial cells by improving endothelial function and reducing inflammation . These effects are mediated through the inhibition of HMGCR and subsequent reduction in cholesterol synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HMG-CoA reductase, leading to enzyme inhibition. This binding interaction is characterized by the formation of a stable complex between this compound and the enzyme’s active site . The inhibition of HMGCR results in decreased mevalonate production, which in turn reduces cholesterol synthesis . Furthermore, this compound influences gene expression by modulating the transcription of genes involved in cholesterol metabolism and LDL receptor regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that this compound maintains its efficacy in reducing cholesterol levels and improving endothelial function over extended periods . Prolonged exposure to high concentrations may lead to cellular toxicity and adverse effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively lowers cholesterol levels and improves cardiovascular health . At higher doses, this compound can cause toxic effects, including liver damage and muscle toxicity . Threshold effects have been observed, where the benefits of cholesterol reduction plateau at certain dosages, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
This compound is involved in the cholesterol biosynthesis pathway. It interacts with HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate . This inhibition reduces the flux through the cholesterol synthesis pathway, leading to decreased cholesterol production . Additionally, this compound affects the levels of other metabolites in the pathway, such as isoprenoids, which are important for various cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound is primarily localized in the liver, where it exerts its cholesterol-lowering effects . Additionally, this compound can accumulate in other tissues, such as muscle, where it may cause adverse effects at high concentrations .
Subcellular Localization
The subcellular localization of this compound is primarily in the endoplasmic reticulum, where HMG-CoA reductase is located . This localization is crucial for its inhibitory effects on cholesterol synthesis. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its activity and function .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tenivastatin-Calcium umfasst mehrere Schritte, beginnend mit dem entsprechenden Lacton-Vorläufer. Zu den wichtigsten Schritten gehören die Hydrolyse des Lactonrings unter Bildung der entsprechenden Hydroxysäure, gefolgt von der Bildung des Calciumsalzes. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und kontrollierte Temperaturen, um die Stabilität der Zwischenprodukte zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Tenivastatin-Calcium folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts sicherzustellen. Die Verwendung fortschrittlicher Reinigungstechniken, wie Kristallisation und Chromatographie, ist in der industriellen Produktion dieser Verbindung üblich .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tenivastatin-Calcium durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die in dem Molekül vorhandenen Hydroxylgruppen modifizieren.
Reduktion: Diese Reaktion kann die Carbonylgruppen innerhalb der Struktur beeinflussen.
Substitution: Diese Reaktion kann an verschiedenen Positionen am aromatischen Ring oder der aliphatischen Kette erfolgen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschte Umwandlung zu gewährleisten .
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von der jeweiligen Reaktionsart und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Simvastatin: Ein weiterer HMG-CoA-Reduktase-Inhibitor mit ähnlichen cholesterinsenkenden Wirkungen.
Atorvastatin: Bekannt für seine hohe Potenz und lange Wirkdauer.
Rosuvastatin: Bemerkenswert für seine starke Wirksamkeit bei der Senkung des LDL-Cholesterinspiegels.
Einzigartigkeit
Tenivastatin-Calcium ist aufgrund seiner spezifischen Molekülstruktur einzigartig, die eine potente und selektive Hemmung der HMG-CoA-Reduktase ermöglicht. Diese Spezifität trägt zu seiner Wirksamkeit bei der Senkung des Cholesterinspiegels bei, möglicherweise mit weniger Nebenwirkungen im Vergleich zu anderen Statinen .
Eigenschaften
IUPAC Name |
calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H40O6.Ca/c2*1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h2*7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);/q;;+2/p-2/t2*15-,16-,18+,19+,20-,21-,23-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHWDPOUOIKHKK-XQOMDNQHSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H78CaO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164695 | |
| Record name | Tenivastatin calcium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
911.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151006-18-7 | |
| Record name | Tenivastatin calcium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenivastatin calcium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TENIVASTATIN CALCIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNO268EI8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-3-{[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]methylidene}-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B1250574.png)

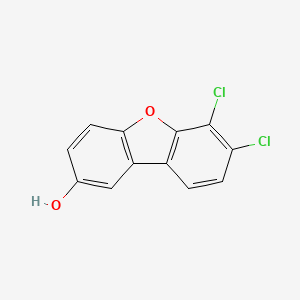
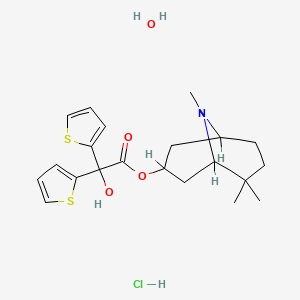
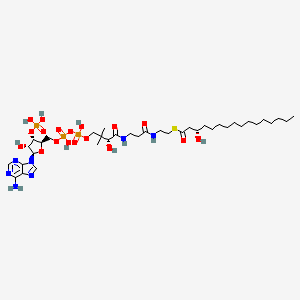
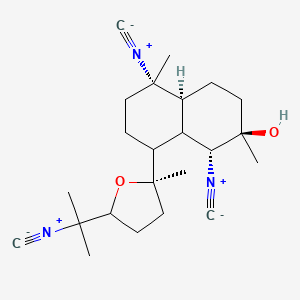
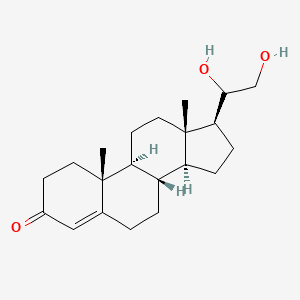


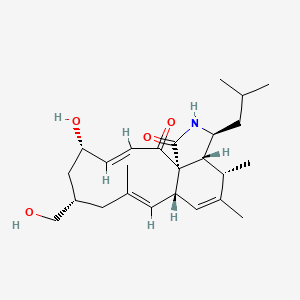

![Phosphonic acid, [(2S)-3-amino-2-hydroxypropyl]-](/img/structure/B1250592.png)


